molecular formula C14H19NO4 B1315626 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-62-6

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B1315626
CAS RN: 96449-62-6
M. Wt: 265.3 g/mol
InChI Key: YBBZCXJUQRZHDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring attached to a 3,4-dimethoxyphenylmethyl group. The 3D structure of the compound can be viewed using specific software .

Scientific Research Applications

Maillard Reactions and Melanoidin Formation

  • A study investigated the Maillard reaction system of 2-deoxy-D-ribose/methyl 4-aminobutyrate, identifying N-substituted 2-(hydroxymethyl)pyrrole as a major product. This compound's extraordinary reactivity suggests its significance in melanoidin formation in Maillard reactions, with potential antioxidative activity (Tressl et al., 1998).

Chemical Synthesis and Reactions

  • Research by Fan, Li, and Wang (2009) described a one-pot oxidative decarboxylation-Friedel–Crafts reaction involving derivatives of pyrrolidine-2,5-dione. This study highlights the compound's role in chemical synthesis and potential applications in creating complex molecules (R. Fan et al., 2009).

Molecular Structure Analysis

  • Burgess et al. (1998) conducted a study on the molecular structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones, which include compounds related to 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. They found that these compounds exhibit hydrogen-bonded dimeric pairs (J. Burgess et al., 1998).

Synthesis of Medicinal Molecules

  • Rubtsova et al. (2020) discussed the synthesis of pyrrolidin-2-ones derivatives, emphasizing their significance in creating new medicinal molecules with improved biological activity. This study highlights the potential pharmaceutical applications of compounds like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (D. D. Rubtsova et al., 2020).

Antioxidant Properties

  • A study focused on the synthesis and antioxidant activity evaluation of 3-pyrroline-2-ones, which are structurally related to 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. The research found significant radical scavenging activity, suggesting potential applications in antioxidant therapies (N. Nguyen et al., 2022).

Applications in Alzheimer's Research

  • Gupta et al. (2020) synthesized N-benzylated pyrrolidin-2-one derivatives and evaluated them for anti-Alzheimer's activity. This indicates the potential use of compounds like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one in developing treatments for neurodegenerative diseases (M. Gupta et al., 2020).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZCXJUQRZHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540344
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

CAS RN

96449-62-6
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.0 g of 1-(3,4-dimethoxybenzyl)-4-ethoxycarbonyl-pyrrolidin-2-one were dissolved in 100 ml of methanol. Over a period of 20 minutes, at 0°-10° C., a solution of 2.8 g of sodium borohydride in 30 ml of water was added dropwise, while mechanically stirring, and the mixture was stirred for 5 hours more at 0°-10° C. The excess borohydride was then carefully decomposed by the addition of glacial acetic acid up to a pH of 5 and until the development of gas had ceased, and the methanol was distilled off in vacuo. Some water was added, and the reaction product was taken up in methylene chloride. The methylene chloride phase was then washed with water, dried and evaporated. The residue was chromatographed on silica gel (eluant: methylene chloride/methanol 98:2). Finally, 4.8 g (62% of theory) of the title compound were obtained from the eluate.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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